molecular formula C21H18N4OS2 B2670087 N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide CAS No. 352563-64-5

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide

Cat. No.: B2670087
CAS No.: 352563-64-5
M. Wt: 406.52
InChI Key: NBQVUWCMHIMWAP-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound of significant interest in biomedical research due to its hybrid molecular structure incorporating multiple heterocyclic systems. The 1,3-thiazole and 1H-imidazole cores present in this molecule are recognized as privileged scaffolds in drug discovery, frequently associated with a range of biological activities . These heterocyclic motifs are known to serve as bioisosteres for purine and pyrimidine bases, which can allow researchers to utilize such compounds in studies focused on disrupting nucleic acid synthesis or related cellular processes in rapidly dividing cells . Specifically, derivatives containing the 1,3,4-thiadiazole ring, a structure closely related to the thiazole present in this compound, have demonstrated potential in early-stage research as cytotoxic agents and inhibitors of key enzymatic targets, such as focal adhesion kinase (FAK) and carbonic anhydrase IX (CA IX) . This suggests a potential research application for this acetamide derivative in the investigation of novel anti-proliferative mechanisms and the development of targeted therapeutic strategies. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-14-7-9-16(10-8-14)18-12-27-21(24-18)25-19(26)13-28-20-22-11-17(23-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVUWCMHIMWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide is C18H18N4OS, with a molecular weight of 358.43 g/mol. The compound features a thiazole ring and an imidazole moiety, which are known for their biological activity.

Antiviral Applications

Mechanism of Action
The compound has shown promise as an antiviral agent. Research indicates that thiazole derivatives possess significant antiviral properties, particularly against viruses such as HIV and dengue virus. The thiazole moiety is believed to enhance the compound's ability to inhibit viral replication by interfering with viral enzymes or proteins essential for the viral life cycle.

Case Studies

  • HIV Inhibition : A study demonstrated that thiazole derivatives can inhibit HIV protease effectively. The compound's structural features allow it to bind to the active site of the protease, preventing the cleavage of viral polyproteins necessary for producing infectious HIV particles .
  • Dengue Virus : Another investigation reported that compounds similar to this compound exhibited micromolar activity against dengue virus in vitro. The lead compound showed an EC50 value of 1.85 μM, indicating its potential as a therapeutic agent against dengue fever .

Anticancer Potential

Mechanism of Action
The imidazole and thiazole rings are known to exhibit anticancer properties through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors. These compounds often target specific signaling pathways involved in cancer progression.

Case Studies

  • Breast Cancer : A recent study highlighted the effectiveness of thiazole-based compounds in inhibiting breast cancer cell proliferation. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways regulating cell survival .
  • Lung Cancer : Another research effort focused on lung cancer cells where similar compounds were found to inhibit cell migration and invasion, critical processes in cancer metastasis. The results suggested that these compounds could serve as potential therapeutic agents for lung cancer treatment .

Summary of Findings

Application AreaMechanismNotable Findings
AntiviralInhibits viral replicationEffective against HIV and dengue virus with low EC50 values
AnticancerInduces apoptosis, inhibits growth factorsDemonstrated efficacy in breast and lung cancer models

Mechanism of Action

The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Core Substituents

Compound Thiazole Substituent Acetamide-Linked Group Key Structural Features Evidence ID
Target Compound 4-(4-Methylphenyl) 2-[(4-Phenyl-1H-imidazol-2-yl)sulfanyl] Sulfanyl bridge, imidazole ring
9d () 2-(4-Methylphenyl) Benzodiazol-triazole-phenoxymethyl Triazole-benzodiazol hybrid
Compound 15 () 4-(4-Chloro-3-methylphenyl) Acetamide Chloro and methyl groups
6a () 4-(4-Hydroxy-3-methoxyphenyl) Acetamide Phenolic hydroxyl and methoxy groups
CFTR Corrector () 4-(4-Bromophenyl) 2-[(5-Phenyl-1H-imidazol-2-yl)sulfanyl] Bromophenyl substitution

Key Observations :

  • The target compound’s imidazole-sulfanyl bridge distinguishes it from analogs with triazole (9d) or phenolic (6a) moieties.
  • Halogen substitutions (e.g., bromine in , chlorine in ) enhance molecular weight and lipophilicity compared to the methyl group in the target compound.

Comparative Approaches

Compound Key Reagents/Conditions Purification Method Evidence ID
Target Compound Not explicitly described Likely chromatography
Compound 14 () 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone, thiourea in ethanol Filtration, LCMS
CFTR Corrector () Bromophenyl-thiazole intermediate, sulfanyl-imidazole coupling HPLC
Dichlorophenyl Acetamide () EDC coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole Solvent evaporation

Key Observations :

  • Halogenated intermediates (e.g., bromophenyl, chlorophenyl) require palladium catalysts for cross-coupling (e.g., ’s use of Pd(dppf)Cl₂).
  • The target compound’s imidazole-sulfanyl linkage may necessitate protective group strategies to prevent oxidation.

Physicochemical Properties

Crystallography and Hydrogen Bonding

  • Target Compound: No crystallographic data provided, but its imidazole-sulfanyl group may form N–H⋯N/S hydrogen bonds, similar to ’s dichlorophenyl analog, which exhibits an R₂²(8) hydrogen-bonding motif .
  • Compounds : Docking studies suggest distinct binding poses compared to the target compound, possibly due to triazole-benzodiazol bulkiness .

Solubility and Stability

  • Electron-Withdrawing Groups (e.g., Cl in , Br in ) reduce solubility but enhance stability.
  • Methoxy/Hydroxy Groups () improve aqueous solubility via hydrogen bonding but may increase metabolic degradation .

Pharmacological Targets

Compound Reported Activity Mechanism/Application Evidence ID
Target Compound Not explicitly reported Potential kinase/CFTR modulation (inferred from analogs)
6a () COX/LOX inhibition Anti-inflammatory
CFTR Corrector () CFTR channel activation Treatment of cystic fibrosis
Compound 9d () α-Glucosidase inhibition Antidiabetic

Key Observations :

  • The target compound’s imidazole-sulfanyl group may target cysteine-rich enzymes (e.g., kinases) or ion channels, akin to ’s CFTR correctors.
  • Triazole-containing analogs () show broader enzyme inhibition profiles due to heterocyclic diversity.

Biological Activity

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide (CAS No. 352563-64-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural components of this compound include thiazole and imidazole rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4OS2C_{21}H_{18}N_{4}OS_{2}, with a molecular weight of 406.52 g/mol. The presence of thiazole and imidazole moieties contributes to its biological activity, as these structures are often associated with various therapeutic effects.

PropertyValue
Molecular FormulaC21H18N4OS2
Molecular Weight406.52 g/mol
CAS Number352563-64-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, the structure activity relationship (SAR) indicates that the presence of electron-donating groups enhances the cytotoxicity of these compounds.

In a study comparing various thiazole derivatives, it was found that certain substitutions led to improved IC50 values against cancer cell lines such as A-431 and Jurkat cells. For example, a related compound exhibited an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Thiazole derivatives have shown promising results against bacterial strains, with some studies indicating comparable efficacy to established antibiotics like norfloxacin. The mechanism behind this activity often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell integrity and function.
  • Interaction with Molecular Targets : Binding to specific proteins involved in cell signaling pathways.

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives found that compounds with similar structures to this compound exhibited significant growth inhibition in human cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and confirmed that structural modifications enhanced antitumor activity .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that certain compounds demonstrated potent antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Q & A

Q. Table 1. Key Synthetic Parameters for Acetamide-Thiazole Derivatives

ParameterOptimal ConditionReference
CatalystZeolite (Y-H, 0.01 M)
Reaction Temperature150°C (oil bath)
Reaction Time5 hours
PurificationEthanol recrystallization

Q. Table 2. Structural Analysis Techniques

TechniqueApplicationReference
SC-XRDBond length/angle resolution
1^1H NMRProton environment verification
IR SpectroscopyFunctional group identification

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